[2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride: is a chemical compound with the molecular formula C6H6F3NS·HCl. It is a versatile small molecule scaffold used in various fields of scientific research and industry. The compound is characterized by the presence of a trifluoromethyl group attached to a thiophene ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Methanamine Group: The methanamine group is attached through a nucleophilic substitution reaction, where an amine precursor reacts with a suitable electrophile on the thiophene ring.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s stability and solubility
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups on the thiophene ring.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other nucleophiles under suitable conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base like sodium hydroxide
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It serves as a building block for the synthesis of advanced materials with unique electronic and optical properties
Biology:
Biochemical Probes: The compound is employed as a probe in biochemical assays to study enzyme activity and protein interactions.
Drug Discovery: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents
Medicine:
Pharmaceutical Research: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer
Industry:
Agrochemicals: It is used in the development of novel agrochemical agents with improved efficacy and environmental profiles.
Polymers: The compound is incorporated into polymer synthesis to enhance material properties such as strength and flexibility
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with its target, modulating its activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
- [2-(Trifluoromethyl)phenyl]methanamine hydrochloride
- [2-(Trifluoromethyl)pyridin-3-yl]methanamine hydrochloride
- [2-(Trifluoromethyl)benzyl]amine hydrochloride
Comparison:
- Structural Differences: While all these compounds contain a trifluoromethyl group and a methanamine group, the position and nature of the aromatic ring differ, leading to variations in their chemical and physical properties.
- Unique Properties: [2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
[2-(trifluoromethyl)thiophen-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NS.ClH/c7-6(8,9)5-4(3-10)1-2-11-5;/h1-2H,3,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYWUWONWNJBCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CN)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.